N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
The compound is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multistep processes . For instance, novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were synthesized through an isocyanide insertion reaction .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings . This structure is found in many biologically active compounds, including tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex and varied. For instance, the synthesis of similar compounds involved an isocyanide insertion reaction .Mechanism of Action
Safety and Hazards
Future Directions
Research into the synthesis and applications of compounds with the 8-azabicyclo[3.2.1]octane scaffold is ongoing . The development of novel environmentally friendly, efficient, and less toxic compounds has become one of the actual research topics in pesticide discovery and has a huge market prospect .
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-8-15-6-7-16(9-11)19(15)17(20)18-14-5-4-12(2)13(3)10-14/h4-5,10,15-16H,1,6-9H2,2-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITLPKWFBKAVBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2C3CCC2CC(=C)C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide |
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